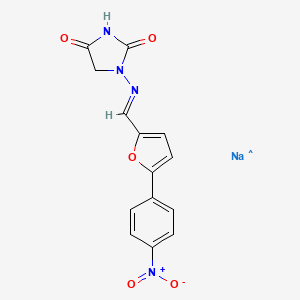
Dantrolene sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dantrolene sodium is a direct-acting skeletal muscle relaxant primarily used to treat malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. It is also used to manage chronic muscle spasticity caused by upper motor neuron disorders such as multiple sclerosis, cerebral palsy, and spinal cord injuries . Chemically, it is a hydantoin derivative with the molecular formula C14H10N4O5Na .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dantrolene sodium is synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: In industrial settings, dantrolene sodium is produced by dissolving the compound in water for injection, adjusting the pH to 9.0-10.5 using a pH regulator, and then adding activated carbon for decolorization. The solution is then filtered, packaged, and freeze-dried .
Analyse Chemischer Reaktionen
Types of Reactions: Dantrolene sodium undergoes various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of dantrolene, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dantrolene sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of hydantoin derivatives.
Biology: Investigated for its role in calcium homeostasis and muscle physiology.
Medicine: Extensively used to treat malignant hyperthermia and muscle spasticity.
Industry: Utilized in the formulation of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium from the sarcoplasmic reticulum. This action reduces intracellular calcium concentration, thereby preventing muscle contraction and alleviating spasticity . The compound stabilizes the ryanodine receptor in a closed position, preventing abnormal calcium release .
Vergleich Mit ähnlichen Verbindungen
Phenytoin: Another hydantoin derivative, primarily used as an antiepileptic drug.
Baclofen: A muscle relaxant used to treat spasticity, but acts through different mechanisms involving GABA receptors.
Tizanidine: Another muscle relaxant that works by inhibiting presynaptic motor neurons
Uniqueness: Dantrolene sodium is unique in its specific action on the ryanodine receptor, making it the only effective treatment for malignant hyperthermia. Unlike other muscle relaxants, it does not act centrally but directly on skeletal muscle .
Eigenschaften
Molekularformel |
C14H10N4NaO5 |
|---|---|
Molekulargewicht |
337.24 g/mol |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/b15-7+; |
InChI-Schlüssel |
BDZCLIOURDFSFQ-HAZZGOGXSA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


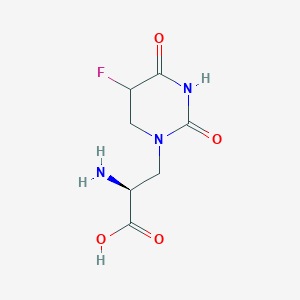
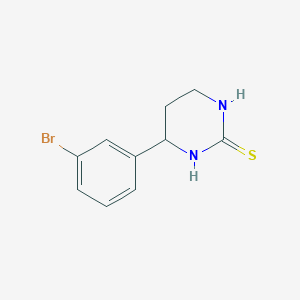
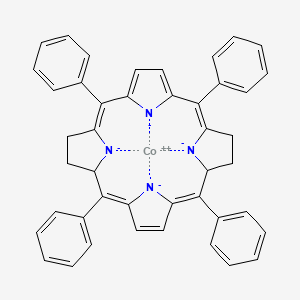
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)

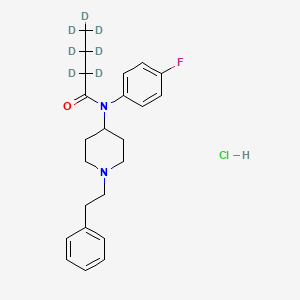

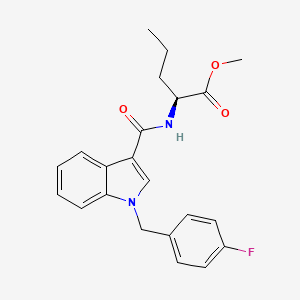
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)


![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)
